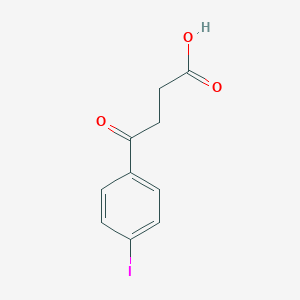

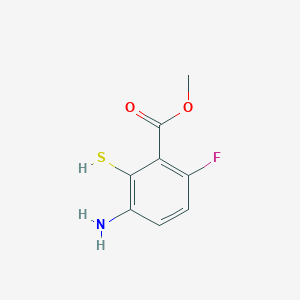

(2,6-Dichloro-3-nitrophenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis The molecular structure of compounds closely related to "(2,6-Dichloro-3-nitrophenyl)methanol" has been determined through methods such as X-ray diffraction. For instance, the crystal and molecular structure analysis of a side product in benzothiazinone synthesis revealed the structural details of a compound with a chloro, nitro, and trifluoromethyl group, which are similar to the structural elements of "(2,6-Dichloro-3-nitrophenyl)methanol" (Eckhardt et al., 2020).

Chemical Reactions and Properties Chemical reactions involving nitro and chloro groups in the presence of methanol are complex and varied. For example, the chlorination of 5-nitro-6-methyluracil in methanol results in a mixture of chlorinated and methoxylated products, highlighting the reactivity of these functional groups in methanol (Chernikova et al., 2015).

Physical Properties Analysis Physical properties such as solvatochromism and solvatochromic switches are crucial for understanding the behavior of nitrophenyl compounds in different solvents. Studies on 4-[[(4-nitrophenyl)methylene]imino]phenols have shown reversible solvatochromism, providing insights into the physical properties of these compounds (Nandi et al., 2012).

Chemical Properties Analysis The chemical properties of "(2,6-Dichloro-3-nitrophenyl)methanol" and similar compounds can be inferred from studies on their reactivity, such as the nucleophilic substitutions of chloro-nitropyridines with amines in methanol. These reactions showcase the influence of nitro and chloro substituents on the reactivity of aromatic compounds in methanol (Hamed, 1997).

Applications De Recherche Scientifique

Synthetic Chemistry Applications

- Synthesis of Complex Molecules : A study described the synthesis of 2,6-dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid, highlighting the role of methanol as a solvent under phase transfer catalysis conditions, demonstrating the compound's utility in synthesizing complex molecular structures (Li Ruo-qi, 2008).

- Catalysis and Green Chemistry : Another research found methanol's potential as a hydrogen source and C1 synthon in organic synthesis, emphasizing its application in N-methylation of amines and transfer hydrogenation of nitroarenes, which underlines the importance of methanol in sustainable chemical processes (Naina Sarki et al., 2021).

Material Science Applications

- Photolysis Mechanisms : The mechanism of photolysis of chloro nitroso compounds in methanol was explored, providing insights into the formation and reactivity of nitroso compounds, which could inform the development of new materials and photoreactive substances (A. Kayen & T. Boer, 2010).

Analytical Chemistry Applications

- Protecting Groups for Carboxylic Acids : Research introduced a new protecting group for carboxylic acids, stable under various conditions, but can be deprotected by a solvolytic displacement reaction, highlighting applications in protecting sensitive chemical functionalities during synthesis (M. Kurosu et al., 2007).

Safety and Hazards

Propriétés

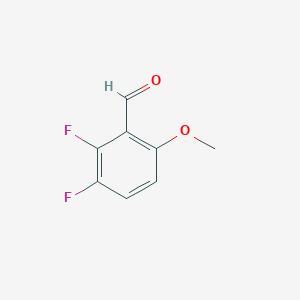

IUPAC Name |

(2,6-dichloro-3-nitrophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-2,11H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOJVVSPAOOEEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383492 |

Source

|

| Record name | (2,6-dichloro-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dichloro-3-nitrophenyl)methanol | |

CAS RN |

160647-01-8 |

Source

|

| Record name | (2,6-dichloro-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)